B1162728 β-Amyloid (1-8, A2V) Peptide

β-Amyloid (1-8, A2V) Peptide

Cat. No.: B1162728
M. Wt: 1004
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

β-Amyloid peptide (1-42) aggregation results in the formation of neurotoxic fibrils or globular oligomers. The amyloid precursor protein (APP) mutation Ala

Scientific Research Applications

Alzheimer's Disease and β-Amyloid Mutations

The β-Amyloid (1-8, A2V) peptide, particularly in the context of Alzheimer's disease (AD), has been a focal point of research. Various mutations, such as A2T and A2V in the amyloid-β (Aβ) peptides, have been studied for their impact on AD. A key finding is that these mutations alter the aggregation properties of the Aβ peptides, which are crucial in the development of Alzheimer's disease.

  • Impact of A2V Mutation on Aβ Monomer Structure : The A2V mutation in Aβ peptides has been shown to alter their structural properties, potentially influencing their aggregation and neurotoxicity. This mutation leads to an increased β-sheet and α-helix content in Aβ42 monomers, suggesting a higher aggregation tendency, which aligns with the early-onset Alzheimer’s disease observed in homozygous carriers (Li, Nam, Salimi, & Lee, 2020).

  • Conformational Changes Due to A2V and A2T Mutations : Studies have demonstrated that mutations like A2V and A2T in Aβ peptides can significantly influence their early-stage aggregation by altering their β-hairpin population. These structural changes at the molecular level are important for understanding the mechanisms behind the protective (A2T) and pathological (A2V) roles of these mutations in Alzheimer's disease (Das, Murray, & Belfort, 2015).

  • Role of A2T Mutation in Amyloid Aggregation : The A2T mutation in amyloid-β peptides has been found to modulate the kinetics and thermodynamics of Aβ aggregation, impacting Alzheimer's disease. This mutation, while having minimal effect on Aβ42 peptide aggregation, significantly changes the properties of the Aβ40 pool, suggesting its role in the protective effects against Alzheimer’s disease (Benilova, Gallardo, Ungureanu, Castillo Cano, Snellinx, Ramakers, Bartic, Rousseau, Schymkowitz, & de Strooper, 2014).

  • A2V and A2T Mutation Effects on Aβ Assembly : Research has revealed that A2V and A2T mutations in amyloid β-protein lead to different oligomeric states, influencing Alzheimer's disease susceptibility. The A2T mutation, in particular, inhibits the formation of certain oligomers, whereas the A2V mutation impacts the assembly of Aβ40 to resemble wild-type Aβ42 oligomerization (Zheng, Liu, Roychaudhuri, Teplow, & Bowers, 2015).

Therapeutic Strategies Involving A2V Variants

Studies have also explored the potential of A2V variants of Amyloid-β in therapeutic applications for Alzheimer's disease.

Properties

Molecular Weight

1004

Synonyms

Aβ (1-8, A2V); Aβ (1-8) mutant; β-Amyloid (1-8) dominant negative

Origin of Product

United States

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